molecular formula C8H9BO4 B1463820 3-Borono-5-methylbenzoic acid CAS No. 1150114-66-1

3-Borono-5-methylbenzoic acid

Cat. No.: B1463820
CAS No.: 1150114-66-1
M. Wt: 179.97 g/mol
InChI Key: LGRLKFHVFRMHOZ-UHFFFAOYSA-N
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Description

3-Borono-5-methylbenzoic acid is an organic compound with the molecular formula C8H9BO4. It is a derivative of benzoic acid, where a boronic acid group is attached to the benzene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Properties

IUPAC Name

3-borono-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRLKFHVFRMHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(=O)O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675132
Record name 3-Borono-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-66-1
Record name 3-Borono-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-borono-5-methylbenzoic acid typically involves the borylation of 3-bromo-5-methylbenzoic acid. This process can be achieved through a palladium-catalyzed reaction using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Borono-5-methylbenzoic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Esterification: Alcohols, acid catalysts.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Esterification: Boronate esters.

Scientific Research Applications

3-Borono-5-methylbenzoic acid has diverse applications in scientific research:

Mechanism of Action

The primary mechanism of action for 3-borono-5-methylbenzoic acid in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form a new carbon-carbon bond . This process is facilitated by the base, which helps to activate the boronic acid and stabilize the reaction intermediates.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. Its methyl group provides steric hindrance, which can affect the outcome of coupling reactions compared to other boronic acids.

Biological Activity

3-Borono-5-methylbenzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C8H9B O2
  • Molecular Weight : 151.97 g/mol
  • CAS Number : 1150114-66-1

The biological activity of this compound is primarily attributed to its boronic acid functional group, which allows it to interact with various biological macromolecules. Boronic acids are known to bind reversibly to diols, which can influence enzyme activity and cellular signaling pathways. This interaction is crucial for the modulation of proteasomal and lysosomal degradation pathways, potentially leading to enhanced cellular function and survival under stress conditions .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to enhance the efficacy of existing chemotherapeutics by overcoming drug resistance mechanisms in cancer cells. For instance, in combination therapies involving bortezomib, this compound has demonstrated the ability to sensitize aggressive lymphomas and other malignancies by modulating apoptotic pathways .

Antimicrobial Properties

The compound also shows significant antimicrobial activity against various bacterial strains. In vitro studies have reported effective inhibition of growth for pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

Enzyme Inhibition

This compound has been evaluated for its enzyme inhibitory activities. It has shown moderate inhibition against acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases such as Alzheimer's. The IC50 values for these activities suggest potential therapeutic applications in cognitive disorders .

Case Studies

  • Combination Therapy in Cancer Treatment :
    • Objective : To evaluate the effectiveness of this compound in combination with bortezomib for treating aggressive lymphomas.
    • Findings : The study demonstrated enhanced apoptosis in cancer cells, suggesting a synergistic effect that could improve treatment outcomes .
  • Antimicrobial Efficacy :
    • Study Design : In vitro assays were conducted to assess the antibacterial activity against common pathogens.
    • Results : The compound exhibited significant antibacterial effects at concentrations as low as 6.50 mg/mL, highlighting its potential as an antimicrobial agent .
  • Enzyme Activity Assessment :
    • Research Focus : Investigated the inhibitory effects on cholinesterases.
    • Outcomes : The compound showed promising results with IC50 values indicating effective inhibition, which could be beneficial in developing treatments for neurodegenerative diseases .

Data Summary Table

Biological ActivityMethodologyKey Findings
AnticancerCombination therapy studiesEnhanced apoptosis in lymphoma cells
AntimicrobialIn vitro bacterial assaysEffective against E. coli and S. aureus
Enzyme inhibitionEnzyme activity assaysModerate inhibition of cholinesterases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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